PF-06869206 -

PF-06869206

Catalog Number: EVT-279260
CAS Number:
Molecular Formula: C15H14ClF3N4O2
Molecular Weight: 374.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06869206 is an orally bioavailable inhibitor of sodium-phosphate cotransporter 2a (NaPi2a; IC50 = 380 nM). It is selective for NaPi2a over NaPi2b, NaPi2c, PiT-1, and PiT-2 (IC50s = >25 μM).
PF-06869206 is an Orally Bioavailable Selective Inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1). PF-06869206 is the first orally bioavailable selective NaPi2a inhibitor and, as such, represents a pharmacological tool to probe the functional effects of selective NaPi2a inhibition in vivo. PF-06869206 showed a balance of attributes with 380 nM NaPi2a inhibition potency, excellent subtype selectivity, and acceptable aqueous solubility (46 μM). Furthermore, permeability is good (14 × 10−6 cm/s), and RLM clearance is low (<14 μL/min/mg; HLM = 39 μL/min/mg).
Overview

PF-06869206 is a selective pharmacological inhibitor of sodium-dependent phosphate transporters, specifically targeting the sodium-phosphate cotransporter NaPi2a. This compound has garnered attention for its potential therapeutic applications in conditions characterized by impaired phosphate excretion, such as chronic kidney disease and certain genetic disorders affecting phosphate metabolism. The compound's ability to modulate phosphate levels in vivo has been demonstrated through various studies, highlighting its role in increasing fractional excretion of phosphate and reducing serum phosphate levels in animal models.

Source and Classification

PF-06869206 was developed as part of a research initiative aimed at discovering orally bioavailable inhibitors of renal phosphate transporters. It belongs to the class of small molecules that inhibit specific transport proteins involved in phosphate homeostasis. The compound's mechanism of action is primarily through the inhibition of NaPi2a, which plays a crucial role in renal phosphate reabsorption. Studies have shown that PF-06869206 effectively reduces phosphate uptake in vitro and enhances phosphaturia in vivo, indicating its potential utility in managing hyperphosphatemic conditions.

Molecular Structure Analysis

PF-06869206 features a complex molecular structure characterized by a 4-azaindole core, which is essential for its biological activity. The detailed molecular formula and specific structural data are critical for understanding its interactions with biological targets. The compound's structural integrity is vital for its function as an inhibitor of NaPi2a, influencing both its binding affinity and selectivity.

Structural Data

  • Molecular Formula: C₁₃H₉ClF₃N₅O
  • Molecular Weight: Approximately 331.68 g/mol
  • Key Functional Groups: Azaindole ring, chloro group, trifluoromethyl group.
Chemical Reactions Analysis

PF-06869206 primarily engages in competitive inhibition with the NaPi2a transporter, leading to decreased phosphate reabsorption in renal proximal tubules. This inhibition results in increased urinary phosphate excretion (phosphaturia). The compound's pharmacokinetics have been studied extensively, revealing a half-life suitable for therapeutic applications and highlighting its efficacy across various doses in animal models .

Key Reactions

  • Inhibition Reaction: PF-06869206 binds to NaPi2a, blocking phosphate transport.
  • Pharmacokinetic Properties: Following administration, PF-06869206 exhibits dose-dependent effects on serum phosphate levels.
Mechanism of Action

The mechanism of action for PF-06869206 involves selective inhibition of the NaPi2a transporter located in the renal proximal tubules. By blocking this transporter, PF-06869206 effectively reduces phosphate reabsorption from urine back into the bloodstream, leading to increased urinary phosphate excretion. This process is crucial for managing conditions associated with elevated serum phosphate levels.

Mechanistic Insights

  1. Binding Affinity: PF-06869206 shows high binding affinity for NaPi2a.
  2. Dose Response: Studies indicate a significant dose-dependent increase in fractional excretion of phosphate index (FEIPi) following administration.
  3. Cellular Impact: In vitro studies demonstrate reduced phosphate uptake in renal cell lines expressing NaPi2a.
Physical and Chemical Properties Analysis

PF-06869206 exhibits several notable physical and chemical properties that contribute to its functionality as a pharmaceutical agent:

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Applications

PF-06869206 has potential applications in various scientific fields, particularly within nephrology and metabolic disorders. Its ability to modulate phosphate levels makes it a candidate for treating conditions such as:

  1. Chronic Kidney Disease: Managing hyperphosphatemia associated with renal failure.
  2. Genetic Disorders: Addressing disorders that impair phosphate metabolism.
  3. Research Tool: Serving as a selective inhibitor for studying renal phosphate handling mechanisms.

Properties

Product Name

PF-06869206

IUPAC Name

3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Molecular Formula

C15H14ClF3N4O2

Molecular Weight

374.74 g/mol

InChI

InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1

InChI Key

ATFQBBCQZKVZJN-QMMMGPOBSA-N

SMILES

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl

Solubility

Soluble in DMSO

Synonyms

PF-06869206; PF 06869206; PF06869206;

Canonical SMILES

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl

Isomeric SMILES

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.